Isopropyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfonylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDULHUHNYHJYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208199 | |

| Record name | Isopropyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-50-6 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropyl sulfone chemical structure and properties

An In-Depth Technical Guide to Diisopropyl Sulfone: Structure, Properties, Synthesis, and Applications

Introduction to Diisopropyl Sulfone

The sulfone functional group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern chemistry. Sulfones are renowned for their exceptional chemical and thermal stability, properties that have led to their widespread use in high-performance polymers, specialty solvents, and pharmaceuticals[1]. Diisopropyl sulfone, also known as 2-propan-2-ylsulfonylpropane, is a simple, symmetric aliphatic sulfone. While not as extensively studied as its polymeric counterparts or its analog dimethyl sulfone (DMSO₂), its structure provides a valuable model for understanding the fundamental properties of the sulfonyl group. This guide, intended for researchers and drug development professionals, offers a detailed examination of the chemical structure, physicochemical properties, synthesis, and potential applications of diisopropyl sulfone, grounded in established chemical principles and authoritative data.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is paramount for reproducible research and safety. Diisopropyl sulfone is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 2-propan-2-ylsulfonylpropane | [2] |

| Common Name | Diisopropyl sulfone, Isopropyl sulfone | [2] |

| CAS Registry Number | 595-50-6 | [3] |

| Molecular Formula | C₆H₁₄O₂S | [3] |

| Molecular Weight | 150.239 g/mol | [3] |

| InChI Key | ZDULHUHNYHJYKA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)S(=O)(=O)C(C)C | [2][4] |

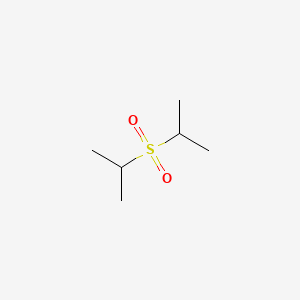

Molecular Structure and Bonding

The molecular structure of diisopropyl sulfone consists of a central sulfonyl group to which two isopropyl groups are attached. The sulfur atom is in a +6 oxidation state and adopts a tetrahedral geometry with the two oxygen atoms and two carbon atoms. The S=O double bonds are strong and highly polarized, contributing to the compound's characteristic stability and polarity.

Caption: Molecular Structure of Diisopropyl Sulfone.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures and applications. While comprehensive experimental data for diisopropyl sulfone is limited, key properties have been reported.

| Property | Value | Remarks | Source |

| Melting Point | 305 - 309 K (32 - 36 °C) | Data from multiple experimental sources. | [3] |

| Boiling Point | Not available | Data for the related diisopropyl sulfate is 94 °C at 7 mmHg[5]. High boiling points are typical for sulfones (e.g., diphenyl sulfone at 379 °C). | |

| Density | Not available | Expected to be slightly less dense than water. | |

| Solubility | Not available | Simple dialkyl sulfones exhibit moderate polarity. Expected to be sparingly soluble in water but miscible with many organic solvents like alcohols, acetone, and toluene, similar to diphenyl sulfone[1]. |

Synthesis and Purification

Synthetic Strategy: Oxidation of Thioethers

The most direct and common route for preparing sulfones is the oxidation of their corresponding thioethers (sulfides)[1]. This transformation involves the addition of two oxygen atoms to the sulfur center, typically proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions and to achieve a high yield of the desired sulfone. A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate[6]. Catalyst-free systems using reagents like Oxone (2KHSO₅·KHSO₄·K₂SO₄) are also effective and offer a greener alternative, where the choice of solvent can selectively yield either the sulfoxide or the sulfone[7].

Featured Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol describes a robust and scalable method for synthesizing diisopropyl sulfone from diisopropyl sulfide using hydrogen peroxide as the oxidant.

Causality Statement: Hydrogen peroxide (30% w/w) is selected as a cost-effective and environmentally benign oxidant. Glacial acetic acid serves as both a solvent to ensure miscibility of the reactants and as a catalyst to activate the peroxide for the oxidation process. The reaction is initially conducted at room temperature to control the initial exothermic phase before being heated to drive the reaction to completion, ensuring the full conversion of the intermediate sulfoxide to the final sulfone product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisopropyl sulfide (1.0 equivalent) in glacial acetic acid (5-10 volumes).

-

Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (2.2 - 2.5 equivalents) dropwise via an addition funnel. Maintain the temperature below 30-40 °C during the addition, using an ice bath if necessary to control the exotherm.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Completion: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone. Monitor via TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing cold water (10-20 volumes). The diisopropyl sulfone, being a solid with low water solubility, should precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and residual peroxide.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure diisopropyl sulfone as a white crystalline solid.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (Lit: 32-36 °C)[3] and through spectroscopic analysis (NMR, IR).

Synthesis and Purification Workflow

The logical flow from starting materials to a validated final product is a hallmark of a self-validating protocol.

Caption: Workflow for Synthesis and Purification.

Predicted Spectroscopic Characterization

While a dedicated spectral database entry for diisopropyl sulfone was not identified, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.

-

A septet at approximately δ 3.0-3.4 ppm . This signal corresponds to the two equivalent methine protons (-CH -), with splitting caused by the 12 adjacent methyl protons.

-

A doublet at approximately δ 1.3-1.5 ppm . This signal, with an integration of 12H, corresponds to the 12 equivalent methyl protons (-CH₃ ), split by the single adjacent methine proton.

-

-

¹³C NMR: Two signals are expected.

-

A signal around δ 50-55 ppm for the two equivalent methine carbons (C H).

-

A signal around δ 15-20 ppm for the four equivalent methyl carbons (C H₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the sulfonyl group.

-

~1300-1350 cm⁻¹: A strong, sharp peak corresponding to the asymmetric S=O stretch . This is a highly reliable indicator of the sulfone group[8].

-

~1120-1160 cm⁻¹: A strong, sharp peak corresponding to the symmetric S=O stretch [8].

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl alkyl groups.

-

Applications and Current Research

Specific industrial or pharmaceutical applications for diisopropyl sulfone are not well-documented in the literature. However, based on its chemical structure and the known uses of similar compounds, several potential applications can be inferred.

-

Polar Aprotic Solvent: Like dimethyl sulfone (DMSO₂), diisopropyl sulfone is a polar, aprotic compound. The sulfonyl group imparts high polarity, while the lack of acidic protons makes it suitable for reactions involving strong bases. Its expected high boiling point and thermal stability could make it a useful solvent for high-temperature syntheses or as a medium for specialty polymers[1].

-

Chemical Intermediate: The methine protons adjacent to the sulfonyl group are weakly acidic and can be deprotonated with a strong base. This allows for the formation of a carbanion, which can then be used in various carbon-carbon bond-forming reactions, making it a potential building block in organic synthesis.

-

Plasticizer or Additive: Simple sulfones have been explored as plasticizers and additives in various materials[2]. The stability and polarity of diisopropyl sulfone could make it a candidate for modifying the properties of certain polymers.

It is important to note that these are potential applications inferred from chemical principles. Further research is required to validate its utility in these or other areas.

Safety and Handling

Crucial Distinction: It is imperative not to confuse diisopropyl sulfone with diisopropyl sulfate (CAS 2973-10-6). Diisopropyl sulfate is a potent alkylating agent and is classified as harmful, corrosive, and a suspected carcinogen[9][10]. In contrast, simple, non-functionalized dialkyl sulfones like dimethyl sulfone and diethyl sulfone are generally considered to have low toxicity[11][12].

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Diisopropyl sulfone serves as an excellent model for the fundamental chemistry of the sulfonyl functional group. It is characterized by a stable, symmetric structure and can be reliably synthesized via the oxidation of its corresponding sulfide. While specific applications remain to be explored, its properties suggest potential as a specialty solvent or chemical intermediate. As with any compound with limited public data, it should be handled with appropriate caution, paying close attention to distinguish it from the more hazardous diisopropyl sulfate. This guide provides a solid technical foundation for researchers interested in exploring the chemistry and potential of this simple yet illustrative molecule.

References

- ChemicalBook. (2025). DIISOPROPYL SULFATE | 2973-10-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5352920.htm

- Aaronchem. (n.d.). 595-50-6 | MFCD00039843 | 2-[(1-Methylethyl)sulfonyl]propane. Retrieved from https://www.aaronchem.com/product/2-1-methylethyl-sulfonyl-propane-595-50-6-mfcd00039843

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diphenyl Sulfone | 127-63-9. Retrieved from https://www.tcichemicals.com/IN/en/p/P0231

- PubChem. (n.d.). Isopropyl sulfone | C6H14O2S | CID 96232. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/96232

- NIST. (n.d.). diisopropyl sulfone. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C595506

- PubChem. (n.d.). Diisopropyl sulfate | C6H14O4S | CID 18096. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18096

- Wikipedia. (n.d.). Sulfone. Retrieved from https://en.wikipedia.org/wiki/Sulfone

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from https://www.sigmaaldrich.com/technical-documents/articles/technical-articles/analytical-chemistry/nmr-spectroscopy/nmr-chemical-shifts-of-impurities

- Ellzy, M. W., Jensen, J. O., & Kay, J. G. (2003). Vibrational Frequencies and Structural Determinations of Di-Vinyl Sulfone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(4), 867-81. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12609637/

- TCI Chemicals. (2025). SAFETY DATA SHEET - Diisopropyl Sulfate. Retrieved from https://www.tcichemicals.com/assets/sds/D2954_EN.pdf

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from https://www.organic-chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Chemical Research with Diisopropyl Sulfate (DIPS) - Properties and Uses. Retrieved from https://www.inno-pharmchem.com/news/advancing-chemical-research-with-diisopropyl-sulfate-dips-properties-and-uses-32432969.html

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl sulfone. Retrieved from https://www.fishersci.com/sds?productName=AA1743906

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from https://www.researchgate.

- NCBI. (n.d.). Diisopropyl Sulfate. In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK559381/

- Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Ethyl isopropyl sulfone. Retrieved from https://www.chemos.de/import/sdb/A0065308_sdb_en.pdf

- ResearchGate. (n.d.). Reaction of diisopropyl sulfide with disulfur dichloride. Retrieved from https://www.researchgate.net/publication/285582798_Reaction_of_diisopropyl_sulfide_with_disulfur_dichloride

- Fritz Haber Institute. (2006). Infrared spectroscopy of hydrated sulfate dianions. Retrieved from https://www.fhi.mpg.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Lee, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(1), 1-13. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780792/

- NIST. (n.d.). Diphenyl sulfone. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C127639

- Alfa Chemistry. (n.d.). CAS 3359-70-4 Diisopropyl sulfone. Retrieved from https://www.alfa-chemistry.com/cas_3359-70-4.htm

- ChemicalBook. (n.d.). Diisopropyl ether(108-20-3) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/108-20-3_1HNMR.htm

- Royal Society of Chemistry. (2014). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc00533a

- Benchchem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diisopropyl Phosphonate. Retrieved from https://www.benchchem.

- Fisher Scientific. (2016). SAFETY DATA SHEET - Dimethyl sulfone. Retrieved from https://www.fishersci.com/sds?productName=AC117010010

- ChemicalBook. (n.d.). DIBENZOTHIOPHENE SULFONE(1016-05-3) IR Spectrum. Retrieved from https://www.chemicalbook.com/spectrum/1016-05-3_IR.htm

Sources

- 1. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 2. You are being redirected... [schultzchem.com]

- 3. diisopropyl sulfone [webbook.nist.gov]

- 4. 595-50-6 | MFCD00039843 | 2-[(1-Methylethyl)sulfonyl]propane [aaronchem.com]

- 5. DIISOPROPYL SULFATE | 2973-10-6 [chemicalbook.com]

- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Technical Guide: Isopropyl Sulfone vs. Sulfolane in High-Voltage Electrolytes

The electrochemical stability of sulfone-based electrolytes is a critical area of research for high-voltage (>4.5 V) Lithium-ion batteries (LIBs).[1][2] While Sulfolane (Tetramethylene sulfone, TMS) has long been the gold standard for oxidative stability, its high melting point (27.5 °C) and viscosity limit its low-temperature performance.[3] Isopropyl Sulfones —specifically the asymmetric Ethyl Isopropyl Sulfone (EiPS) —have emerged as a superior alternative, offering a liquid state at room temperature and surprisingly high dielectric constants while retaining the extreme anodic stability characteristic of the sulfonyl group.

The following technical guide details the comparative electrochemical profiles, physicochemical properties, and experimental validation protocols for these two solvents.

Executive Summary

This guide compares the electrochemical and physicochemical viability of Sulfolane (TMS) versus Isopropyl Sulfone derivatives (specifically Ethyl Isopropyl Sulfone, EiPS ) for use in high-voltage (>5.0 V vs. Li/Li⁺) battery electrolytes.

-

Sulfolane (TMS): The incumbent high-voltage solvent.[3] Exceptional anodic stability (>5.8 V) but suffers from a high melting point (solid at RT) and high viscosity, necessitating co-solvents that often compromise stability.

-

Ethyl Isopropyl Sulfone (EiPS): The challenger.[4][5] An acyclic sulfone that retains the >5.5 V oxidative window but remains liquid down to -8 °C. It exhibits a higher dielectric constant (ε ≈ 56) than Sulfolane, facilitating superior salt dissociation without the need for destabilizing co-solvents.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the structural rigidity. Sulfolane is a cyclic five-membered ring, locking the sulfonyl dipole in a fixed orientation. Isopropyl sulfones are acyclic (linear/branched), allowing conformational flexibility that disrupts crystal packing (lowering MP) and reduces viscosity.

Comparative Data Profile

| Property | Sulfolane (TMS) | Ethyl Isopropyl Sulfone (EiPS) | Impact on Battery Performance |

| Structure | Cyclic (C₄H₈SO₂) | Acyclic (C₅H₁₂SO₂) | Cyclic = Rigid/Viscous; Acyclic = Flexible/Fluid. |

| Melting Point | 27.5 °C (Solid at RT) | -8 °C (Liquid at RT) | EiPS allows operation at lower temps without solidification. |

| Boiling Point | 285 °C | 265 °C | Both are high-boiling, ensuring thermal safety. |

| Viscosity (30°C) | ~10.3 cP | ~5.0 - 6.0 cP (Est.) | Lower viscosity of EiPS improves ion transport (Walden rule). |

| Dielectric Constant (ε) | ~43.3 | ~56 (at 30°C) | Higher ε in EiPS improves salt dissociation (solubility). |

| Oxidation Potential | > 5.8 V vs. Li/Li⁺ | > 5.5 V vs. Li/Li⁺ | Both support high-voltage cathodes (e.g., LNMO). |

| Flash Point | 165 °C | High (>140 °C) | Both offer superior safety over carbonates. |

Note on "Diisopropyl Sulfone": The symmetric Diisopropyl Sulfone (DiPS) is typically solid at room temperature (MP > 70°C) due to high symmetry. Therefore, EiPS is the practical "isopropyl" candidate for electrolytes.

Structural Visualization

Figure 1: Structural comparison highlighting the transition from rigid cyclic sulfolane to flexible acyclic EiPS.

Electrochemical Stability Window (ESW)

The defining feature of sulfones is the highly oxidized sulfur atom (S⁶⁺), which strongly withdraws electrons, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This makes them resistant to oxidation (losing electrons to the cathode).

Anodic Stability (Oxidation)

Both Sulfolane and EiPS exhibit anodic stability limits exceeding 5.5 V vs. Li/Li⁺ .[3]

-

Mechanism: The electron-withdrawing sulfonyl group (-SO₂-) deactivates the adjacent alkyl chains. Oxidation eventually occurs at the α-hydrogen (C-H bond next to Sulfur).

-

Isopropyl Advantage: The branched isopropyl group in EiPS provides steric hindrance, potentially protecting the sulfur center, though the presence of tertiary carbons can theoretically be a weak point. Experimental data confirms EiPS retains stability comparable to Sulfolane.

Cathodic Stability (Reduction)

This is the "Achilles' heel" of sulfones.

-

Graphite Incompatibility: Pure sulfones (both TMS and EiPS) are generally incompatible with graphite anodes. They tend to co-intercalate with Li⁺ ions, causing exfoliation of the graphene layers before a stable Solid Electrolyte Interphase (SEI) can form.

-

Solution: Neither solvent can be used purely with graphite. They require SEI-forming additives (e.g., Vinylene Carbonate - VC, or Fluoroethylene Carbonate - FEC) or high-concentration salt formulations (HCE) to passivate the anode.

ESW Energy Diagram

Figure 2: Energy diagram showing the wide oxidative window of sulfones. The gap between the Cathode Potential and Solvent HOMO ensures high-voltage stability.

Experimental Protocols for Stability Validation

To rigorously validate the stability claims, the following experimental workflows are recommended. These protocols ensure self-validating results by isolating anodic and cathodic behaviors.

Protocol A: Linear Sweep Voltammetry (LSV) for Anodic Limit

Objective: Determine the oxidative decomposition voltage (

-

Cell Setup: Use a 3-electrode glass cell or coin cell.

-

Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (inert surface).

-

Counter Electrode (CE): Lithium metal foil.

-

Reference Electrode (RE): Lithium metal (

).[6]

-

-

Electrolyte Prep: Dissolve 1M LiPF₆ or LiFSI in the target sulfone (TMS or EiPS). Note: TMS requires heating to ~35°C to melt.

-

Procedure:

-

Rest cell for 2 hours to reach Open Circuit Voltage (OCV) equilibrium.

-

Sweep potential from OCV to 6.5 V vs. Li/Li⁺ .

-

Scan Rate: 0.1 mV/s (slow scan is critical to detect onset currents).

-

-

Analysis: Define

as the voltage where current density exceeds 10 µA/cm² .

Protocol B: Cyclic Voltammetry (CV) for Graphite Compatibility

Objective: Assess reductive stability and intercalation reversibility.

-

Cell Setup:

-

WE: Graphite composite electrode (MCMB or Artificial Graphite).

-

CE/RE: Lithium metal.[6]

-

-

Procedure:

-

Cycle voltage between 2.0 V and 0.01 V .

-

Scan Rate: 0.1 mV/s.

-

-

Analysis:

-

Look for a sharp reduction peak around 0.5 - 0.8 V . Large irreversible peaks indicate solvent decomposition/exfoliation.

-

Reversible lithiation peaks (< 0.2 V) indicate successful intercalation.

-

Workflow Diagram

Figure 3: Experimental workflow for characterizing electrochemical stability windows.

Conclusion & Strategic Recommendation

For researchers developing electrolytes for 5V-class cathodes (e.g., LiNi₀.₅Mn₁.₅O₄):

-

Use Sulfolane (TMS) if your application is strictly high-temperature (>30°C) or if you are using a cosolvent system where TMS is a minor component (<30 vol%) to boost stability.

-

Use Ethyl Isopropyl Sulfone (EiPS) if you require a single-solvent system or need low-temperature operability . EiPS offers the "holy grail" combination of the sulfone group's anodic stability with the liquid range and transport properties of linear solvents.

Final Verdict: EiPS represents the next generation of sulfone electrolytes, resolving the viscosity and melting point bottlenecks of Sulfolane without compromising the electrochemical stability window.

References

-

Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Journal of Physical Chemistry B.

-

Ethyl Isopropyl Sulfone Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries. ACS Applied Materials & Interfaces.

-

Solid–Liquid Interfacial Properties Related to Ionic Conductivity of Mixtures of Metal Oxide Particles and Lithium Bis(fluorosulfonyl)amide-Sulfone Electrolytes. J-Stage.

-

Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society.

-

Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2021020005A1 - Alkali metal electrode treatment agent, electrolytic solution for alkali metal secondary battery, alkali metal electrode, alkali metal secondary battery, and module - Google Patents [patents.google.com]

Introduction: The Sulfone Functional Group in Modern Chemistry

An In-depth Technical Guide to Diisopropyl Sulfone: Properties, Synthesis, and Applications

The sulfone group (R-S(=O)₂-R') is a structurally simple yet functionally significant moiety that occupies a pivotal role in both medicinal chemistry and materials science. Characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon substituents, the sulfone group is more than a mere linker. Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a "chemical chameleon"[1]. Molecules incorporating this group range from blockbuster drugs like Dapsone, an antibacterial and anti-inflammatory agent, to high-performance polymers such as polyethersulfone (PES) used in biomedical applications[2][3][4].

This guide focuses on a specific member of this class: Diisopropyl Sulfone. While not as widely documented in high-impact applications as its aromatic counterparts, its fundamental physicochemical properties provide a valuable model for understanding aliphatic sulfones. For researchers and drug development professionals, diisopropyl sulfone serves as an important reference compound, a potential polar aprotic solvent, and a stable building block for more complex molecular architectures. This document provides a comprehensive overview of its core properties, reliable synthetic protocols, and an expert perspective on its potential applications.

Core Physicochemical Properties of Diisopropyl Sulfone

A precise understanding of a compound's physical properties is the foundation of its application in any scientific endeavor. The molecular weight and density of diisopropyl sulfone, along with other key identifiers and thermal properties, dictate its behavior in solution, its suitability as a solvent, and the analytical methods for its characterization.

| Property | Value | Source |

| Molecular Weight | 150.24 g/mol | [5][] |

| Molecular Formula | C₆H₁₄O₂S | [5][][7] |

| Density | 0.973 g/cm³ | [5][] |

| IUPAC Name | 2-(propane-2-sulfonyl)propane | [7] |

| CAS Registry Number | 595-50-6 | [7][8] |

| Canonical SMILES | CC(C)S(=O)(=O)C(C)C | [5] |

| Boiling Point | 234.6 °C (at 760 mmHg) | [5] |

| Melting Point | 32-36 °C (305-309 K) | [7] |

| Flash Point | 90.2 °C | [5] |

Synthesis and Characterization: From Sulfide to Sulfone

The most reliable and common route to synthesizing sulfones is the oxidation of the corresponding sulfide[1]. This transformation offers high yields and predictability. The synthesis of diisopropyl sulfone from diisopropyl sulfide is a classic example of this pathway, proceeding through a sulfoxide intermediate.

Oxidation Pathway

The oxidation must be carefully controlled. A mild oxidizing agent or stoichiometric control can isolate the intermediate diisopropyl sulfoxide, while a stronger agent or excess oxidant will drive the reaction to completion, yielding the target diisopropyl sulfone. This stepwise oxidation is a cornerstone of sulfur chemistry.

Caption: Oxidation pathway from sulfide to sulfone.

Field-Proven Experimental Protocol: Oxidation of Diisopropyl Sulfide

This protocol is based on established methods for sulfide-to-sulfone oxidation, providing a self-validating system through characterization checkpoints. The choice of a potent oxidizing system like hydrogen peroxide in acetic acid is common, but for milder conditions, methods like those referenced by the National Institute of Standards and Technology (NIST) using catalytic osmium tetraoxide can be employed[7].

Objective: To synthesize diisopropyl sulfone via the oxidation of diisopropyl sulfide.

Materials:

-

Diisopropyl sulfide

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% w/w solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisopropyl sulfide (1 equivalent) in glacial acetic acid (10 volumes). Causality: Acetic acid serves as a solvent and a catalyst for the oxidation by hydrogen peroxide.

-

Addition of Oxidant: Cool the flask in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed 20°C. Causality: The reaction is exothermic. Slow addition prevents overheating and potential side reactions. Using a slight excess of oxidant ensures complete conversion to the sulfone.

-

Reaction Progression: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed.

-

Workup & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with dichloromethane. Causality: This separates the organic product from the acetic acid and residual peroxide. Multiple extractions ensure maximum product recovery.

-

Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine. Causality: The bicarbonate wash neutralizes any remaining acetic acid, which is crucial for preventing product degradation during concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diisopropyl sulfone.

-

Purification & Characterization: The crude product, a low-melting solid or oil, can be purified by recrystallization or column chromatography if necessary. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Self-validating workflow for chemical synthesis.

Applications in Research and Drug Development

While diisopropyl sulfone itself is not an active pharmaceutical ingredient, its properties make it relevant in several areas of research.

-

Polar Aprotic Solvent: With its high boiling point and polar sulfone group, it can be considered as a stable polar aprotic solvent for specialized applications where protic solvents would interfere with the reaction chemistry. Its stability to both acidic and basic conditions is a key advantage.

-

Chemical Intermediate: The isopropyl groups can be functionalized, or the entire molecule can be used as a stable core for building larger chemical entities. In drug development, incorporating a sulfone group is a common strategy to improve pharmacokinetic properties, such as metabolic stability and solubility.

-

Reference Compound: For analytical and spectroscopic studies, simple, well-characterized molecules like diisopropyl sulfone serve as invaluable reference points for calibrating instruments and interpreting data for more complex sulfone-containing molecules.

Expert Note: Distinguishing Sulfone from Sulfate It is critical for researchers to distinguish diisopropyl sulfone from the similarly named diisopropyl sulfate.

-

Diisopropyl Sulfone (C₆H₁₄O₂S): Chemically inert and stable. The sulfur is bonded directly to two carbon atoms. It is the subject of this guide.

-

Diisopropyl Sulfate (C₆H₁₄O₄S): A highly reactive alkylating agent and is used as a reagent for O-sulfation[9][10][11]. The sulfur atom is ester-linked to the isopropyl groups via oxygen atoms (C-O-S-O-C). It is significantly more hazardous.

This distinction is fundamental to laboratory safety and experimental design.

Conclusion

Diisopropyl sulfone, defined by a molecular weight of 150.24 g/mol and a density of 0.973 g/cm³, serves as an exemplary model for aliphatic sulfones. Its straightforward synthesis via sulfide oxidation provides a reliable product for use as a stable chemical building block, a potential specialty solvent, or an analytical standard. For scientists in the pharmaceutical and chemical industries, a thorough understanding of such fundamental molecules is not merely academic; it is the bedrock upon which new materials and medicines are built. The integrity of research depends on the precise application of well-characterized compounds, and diisopropyl sulfone is a prime example of such a foundational chemical tool.

References

-

National Institute of Standards and Technology (NIST). diisopropyl sulfone in NIST Chemistry WebBook [Online]. Available at: [Link]

-

National Institute of Standards and Technology (NIST). diisopropyl sulfone [Online]. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Diisopropyl sulfate [Online]. Available at: [Link]

-

Wikipedia. Vinyl sulfone [Online]. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd [Online]. Available at: [Link]

-

Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions [Online]. Available at: [Link]

-

Nature Communications. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents [Online]. Available at: [Link]

-

Plastic Surgery Key. Innovative Use of Dapsone [Online]. Available at: [Link]

-

Thieme. Recent Advances in the Synthesis of Sulfones [Online]. Available at: [Link]

-

ResearchGate. Reaction of diisopropyl sulfide with disulfur dichloride [Online]. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with Diisopropyl Sulfite: A Focus on Versatility [Online]. Available at: [Link]

-

PubMed. Innovative use of dapsone [Online]. Available at: [Link]

-

MDPI. Polyethersulfone Polymer for Biomedical Applications and Biotechnology [Online]. Available at: [Link]

- Google Patents. Process for the formation and purification of aromatic sulfones [Online].

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Innovative Use of Dapsone | Plastic Surgery Key [plasticsurgerykey.com]

- 3. Innovative use of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. diisopropyl sulfone [webbook.nist.gov]

- 8. diisopropyl sulfone [webbook.nist.gov]

- 9. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIISOPROPYL SULFATE | 2973-10-6 [chemicalbook.com]

- 11. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Diisopropyl Sulfone Toxicity & Handling

[1]

Part 1: Executive Summary & Identity Assurance

Critical Safety Alert: A common and potentially fatal error in laboratory settings is confusing Diisopropyl Sulfone with Diisopropyl Sulfate .

-

Diisopropyl Sulfone (Target): A relatively stable solvent/electrolyte additive.

-

Diisopropyl Sulfate: A potent alkylating agent and suspected carcinogen (GHS Cat 1B).

-

Diisopropyl Ether: A peroxide-forming explosion hazard.

Before proceeding, verify the CAS number on your reagent container.

Identity Matrix

| Chemical Name | Diisopropyl Sulfone | Diisopropyl Sulfate | Diisopropyl Ether |

| CAS Number | 3359-70-4 (or 595-50-6) | 2973-10-6 | 108-20-3 |

| Structure | R-SO₂-R (Sulfone) | R-O-SO₂-O-R (Sulfate) | R-O-R (Ether) |

| Primary Risk | Irritant / Harmful if Swallowed | Carcinogen / Corrosive | Explosive Peroxides |

| Physical State | Low-melting Solid / Liquid | Liquid | Volatile Liquid |

Part 2: Physicochemical Profile

Diisopropyl sulfone exhibits a phase transition near room temperature, necessitating specific handling protocols for accurate dosing.

| Property | Value | Operational Implication |

| Molecular Formula | C₆H₁₄O₂S | Stable sulfonyl group; resistant to oxidation. |

| Molecular Weight | 150.24 g/mol | Moderate volatility. |

| Melting Point | 32–36 °C (305–309 K) | Solid at <25°C. Requires warm water bath for liquid transfer. |

| Boiling Point | ~234–246 °C | High-boiling solvent; difficult to remove by rotary evaporation. |

| Solubility | Soluble in alcohols, ethers | Compatible with standard organic extraction workflows. |

| Flash Point | >110 °C (Estimated) | Combustible but not highly flammable. |

Part 3: Toxicological Profile

Acute Toxicity

Unlike the highly reactive vinyl sulfones (which alkylate proteins) or the neurotoxic tetramethylenedisulfotetramine (TETS), simple dialkyl sulfones like diisopropyl sulfone are generally characterized by moderate acute toxicity.

-

Oral (Acute Tox. 4): Estimated LD50 (Rat) is between 500 – 2000 mg/kg .

-

Mechanism:[1][2] High doses of alkyl sulfones can act as central nervous system (CNS) depressants. Unlike branched cyclic sulfones, diisopropyl sulfone does not exhibit potent GABA-antagonistic convulsant activity, but it should still be treated as a potential neuroactive agent at high concentrations.

-

-

Dermal/Inhalation: May cause mechanical irritation to the respiratory tract if inhaled as dust/powder.

Structural Toxicity Analysis (SAR)

The toxicity of sulfones is heavily dependent on the flanking alkyl groups.

Figure 1: Structure-Activity Relationship (SAR) comparing Diisopropyl Sulfone to high-toxicity analogs.

Chronic Exposure & Carcinogenicity

Part 4: Handling & Operational Protocols

Protocol A: Reagent Preparation (Solid-to-Liquid Transfer)

Since Diisopropyl sulfone melts near 36°C, it often arrives as a solidified mass. Chipping the solid can generate static-charged dust.

-

Warm Bath: Place the sealed container in a water bath set to 40–45°C for 30 minutes.

-

Verification: Ensure the solid is completely liquefied.

-

Aliquot: Pipette the warm liquid immediately into pre-weighed reaction vessels.

-

Re-solidification: Expect the material to solidify upon contact with room-temperature glassware.

Protocol B: Spill Response

-

Solid Spill: Do not sweep dry dust (inhalation risk). Dampen with inert absorbent (vermiculite) or wet paper towels, then scoop into a waste container.

-

Liquid Spill: Absorb with sand or chemically inert pads.

-

Decontamination: Wash surface with 10% ethanolic surfactant solution.

Protocol C: Personal Protective Equipment (PPE) Matrix

| Hazard Category | Recommended PPE | Rationale |

| Eye Protection | Chemical Splash Goggles | Prevent ocular irritation from dust or splashes. |

| Skin Protection | Nitrile Gloves (0.11 mm) | Good resistance to sulfones. |

| Respiratory | N95 or P100 (if solid) | Prevent inhalation of fines/dust during weighing. |

| Body | Standard Lab Coat | Sufficient for minor splashes. |

Part 5: Emergency Response Logic

Figure 2: Immediate response flowchart for Diisopropyl Sulfone exposure.

Part 6: References

-

National Institute of Standards and Technology (NIST). Diisopropyl sulfone: Phase change data. NIST Chemistry WebBook, SRD 69.[6] Retrieved February 4, 2026. [Link]

-

PubChem. Diisopropyl Sulfone Compound Summary (CID 69408). National Center for Biotechnology Information. [Link]

-

West, J. D., et al. (2011). Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone...[5] Chemical Research in Toxicology.[5] (Cited for comparative toxicity of sulfone classes).[5][13] [Link]

Sources

- 1. The anti-convulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diisopropyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The toxicity of dimethyl-, diethyl-, and diisopropyl fluorophosphate vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diisopropyl sulfone [webbook.nist.gov]

- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 9. DIETHYL SULFONE | 597-35-3 [chemicalbook.com]

- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diisopropyl Sulfoxide|C6H14OS|2211-89-4 [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of Diisopropyl Sulfone via Catalytic Oxidation

Executive Summary

Diisopropyl sulfone (CAS: 595-50-6) is a critical structural motif in medicinal chemistry, often utilized as a polar aprotic pharmacophore or a robust metabolic handle. While commercially available, in-house synthesis is frequently required to access isotopically labeled variants or to scale up production for pre-clinical studies.

This Application Note details two validated protocols for the oxidation of diisopropyl sulfide to diisopropyl sulfone. We prioritize a Green Catalytic Method (Hydrogen Peroxide/Tungstate) for scalability and safety, and a Rapid Bench Method (m-CPBA) for small-scale discovery needs.

Key Physical Property Note: Diisopropyl sulfone has a melting point of 36–38 °C [1]. It exists as a solid at room temperature but may appear as a liquid or semi-solid oil if slightly impure or handled in warm environments.

Reaction Mechanism & Pathway

The oxidation of sulfides proceeds in two distinct electrophilic steps. The first oxidation to the sulfoxide (

Figure 1: Stepwise Oxidation Pathway

Caption: The stepwise oxidation requires careful stoichiometry control. Stopping at the intermediate (Sulfoxide) is a common failure mode if reaction time or oxidant equivalents are insufficient.

Method Selection Guide

Select the protocol that best fits your scale and available equipment.

| Feature | Protocol A: H₂O₂ / Tungstate (Preferred) | Protocol B: m-CPBA |

| Scale Suitability | Gram to Kilogram | Milligram to Gram |

| Atom Economy | High (Byproduct is water) | Low (Byproduct is m-chlorobenzoic acid) |

| Cost | Low | High |

| Reaction Time | 4 – 12 Hours | 1 – 2 Hours |

| Purification | Crystallization / Extraction | Filtration + Column Chromatography |

| Safety Profile | Exotherm risk (manageable via addition) | Shock sensitive peroxides; solid waste |

Protocol A: Green Catalytic Oxidation (Scalable)

This protocol utilizes Sodium Tungstate (

Reagents

-

Substrate: Diisopropyl sulfide (1.0 equiv)

-

Oxidant: 30% or 50% Hydrogen Peroxide (

) (2.5 – 3.0 equiv) -

Catalyst: Sodium Tungstate Dihydrate (

) (1–2 mol%) -

Acid/Solvent: Glacial Acetic Acid (AcOH) or dilute

with a Phase Transfer Catalyst (e.g., Aliquat 336). Note: AcOH is recommended for solubility.

Step-by-Step Procedure

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

-

Solubilization: Charge the flask with Diisopropyl sulfide (e.g., 10.0 g, 84.6 mmol) and Glacial Acetic Acid (30 mL). Add Sodium Tungstate (0.28 g, 0.85 mmol).

-

Oxidant Addition (Critical):

-

Cool the mixture to 10–15 °C using a water bath.

-

Add

(30% wt, ~25 mL, ~220 mmol) dropwise via the funnel. -

Safety: The first equivalent (sulfoxide formation) is highly exothermic. Maintain internal temperature < 40 °C during addition.

-

-

Reaction Drive: Once addition is complete, heat the reaction mixture to 60–70 °C for 4–6 hours. This temperature is required to drive the sulfoxide

sulfone conversion. -

Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS. Look for the disappearance of the intermediate sulfoxide peak.

-

Workup:

-

Cool to room temperature.

-

Quench excess peroxide with saturated Sodium Bisulfite (

) solution until a starch-iodide paper test is negative. -

Concentrate the mixture under reduced pressure to remove most acetic acid.

-

Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with Saturated

(to remove residual acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: The crude solid can be recrystallized from a mixture of Ethanol/Water or Isopropyl Ether.

Figure 2: Experimental Workflow (Protocol A)

Caption: Workflow emphasizes thermal control during addition and heating phases.

Protocol B: m-CPBA Oxidation ( Rapid/Lab Scale)

Ideal for medicinal chemistry applications where speed is prioritized over cost [3].

Step-by-Step Procedure

-

Dissolve Diisopropyl sulfide (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

-

Cool to 0 °C in an ice bath.

-

Add meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 – 2.5 equiv) portion-wise as a solid.

-

Note: Commercial m-CPBA is often 77% pure; adjust mass calculation accordingly.

-

-

Stir at 0 °C for 30 minutes, then warm to Room Temperature. Stir for 2 hours.

-

Workup: A white precipitate (m-chlorobenzoic acid) will form. Filter this off.

-

Wash the filtrate with 10%

(to quench peroxide), followed by saturated -

Dry (

) and concentrate to yield the sulfone.

Analytical Validation

Ensure the product is fully oxidized (no sulfoxide) using NMR.

Physical Properties[1][2][3][4][5][6][7]

-

Appearance: White crystalline solid (or colorless oil if warm).

-

Melting Point: 36–38 °C.

Nuclear Magnetic Resonance ( NMR)

The sulfone group is strongly electron-withdrawing, shifting adjacent protons downfield compared to the sulfide.

| Proton Environment | Splitting Pattern | Chemical Shift ( | Diagnostic Note |

| Methine ( | Septet ( | 3.1 – 3.3 | Significant downfield shift from sulfide (~2.9 ppm). |

| Methyl ( | Doublet ( | 1.3 – 1.4 | Integrates to 12 protons. |

Interpretation: Look for the clean septet at ~3.2 ppm. If a complex multiplet or a second set of signals appears near 2.8 ppm, the sample likely contains residual sulfoxide.

Safety & Hazards

-

Peroxide Accumulation: Never distill the reaction mixture to dryness without first verifying the absence of peroxides (Starch-Iodide test). Concentrating peroxides can lead to explosion.

-

Exotherms: The oxidation of sulfide to sulfoxide is highly exothermic. On scales >10g, active cooling and slow addition are mandatory.

-

Sulfide Toxicity: Diisopropyl sulfide has a strong, nauseating odor. All operations must be performed in a functioning fume hood.

References

-

NIST Chemistry WebBook. Diisopropyl sulfone Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

-

Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/H2O2 oxidation chemistry). [Link]

-

Organic Chemistry Portal. Oxidation of Sulfides to Sulfones.[2] (General mechanistic and reagent overview). [Link]

Sources

Preparation of 1M LiPF6 in diisopropyl sulfone electrolyte

Application Note: Preparation of 1M LiPF₆ in Diisopropyl Sulfone (DiPS) High-Voltage Electrolyte

Executive Summary & Scientific Rationale

This guide details the protocol for preparing a 1.0 Molar (1M) solution of Lithium Hexafluorophosphate (

Why Diisopropyl Sulfone? Unlike conventional carbonate solvents (EC/DMC), sulfones exhibit exceptional anodic stability (>5.5V) and high flash points, mitigating flammability risks. However, DiPS presents unique challenges:

-

Physical State: DiPS is a solid at room temperature (Melting Point

56–58°C). The electrolyte preparation requires precise thermal management to maintain a liquid state during mixing without degrading the thermally sensitive -

Viscosity: High viscosity impedes rapid ion transport; thus, this electrolyte is often used in elevated-temperature batteries (

C) or requires specific separator wetting protocols.

Why LiPF₆?

While thermally less stable than LiTFSI,

Material Specifications & Prerequisites

Strict control of moisture is non-negotiable.

| Component | Chemical Formula | Grade | Critical Specification |

| Solute | Battery Grade (>99.9%) | ||

| Solvent | Diisopropyl Sulfone (DiPS) | High Purity (>99.8%) | |

| Atmosphere | Argon (Ar) | UHP (5.0) |

Equipment Required:

-

Glovebox: Argon-filled, equipped with active purification (regeneration) system.

-

Heating/Stirring Plate: Digital temperature control (

C accuracy). -

Magnetic Stir Bar: PTFE-coated, egg-shaped for viscous fluids.

-

Vessels: PTFE (Teflon) or HDPE containers (Glass is acceptable but risks etching if HF forms; PTFE is preferred for storage).

-

Vacuum Oven: For pre-drying the solvent.

Safety Protocol: The HF Hazard

WARNING:

-

Engineering Control: All handling must occur inside the glovebox.

-

PPE: Neoprene gloves (over glovebox gloves if tactile feedback allows), safety glasses, and lab coat.

-

Neutralization: Keep a container of Calcium Oxide (CaO) or Calcium Carbonate (

) inside the antechamber to neutralize spills immediately.

Detailed Preparation Protocol

Phase 1: Solvent Pre-treatment (Outside Glovebox -> Antechamber)

Diisopropyl sulfone is likely stored as a solid. It must be dried before introducing the salt.

-

Melting: Heat the DiPS container to 65°C until fully liquefied.

-

Drying: Transfer liquid DiPS to a pre-dried flask containing activated molecular sieves (4Å or 3Å).

-

Note: Alternatively, use vacuum drying at 60°C for 24 hours if the solvent purity is questionable.

-

-

Transfer: Move the hot, dried DiPS into the glovebox antechamber. Cycle the antechamber (Vacuum/Ar) at least 3 times.[2] Do not apply vacuum while the solvent is hot and liquid to avoid bumping; allow to cool slightly or use slow-vent protocols.

Phase 2: Electrolyte Formulation (Inside Glovebox)

Target: 50 mL of 1M

-

Molar Mass

: 151.90 g/mol . -

Calculation: For 1M (1 mol/L), we need 151.90 g per 1000 mL. For 50 mL, we need 7.595 g .

-

Volume Correction: Dissolving solids increases volume. We will prepare by adding salt to a partial volume, then topping up.

Step-by-Step Workflow:

-

Thermal Setup:

-

Place a 50 mL volumetric flask (or calibrated PTFE cylinder) on the hot plate.

-

Set hot plate temperature to 60°C .

-

Critical: Do not exceed 70°C.

thermal stability is compromised at higher temperatures over time.

-

-

Solvent Loading:

-

Pour approximately 35 mL of molten DiPS into the vessel.

-

Add the magnetic stir bar and initiate stirring at 300 RPM. Ensure the solvent remains molten (clear liquid).

-

-

Salt Addition (The "Slow Feed"):

-

Weigh 7.595 g of

in a weighing boat. -

Add the salt to the molten DiPS in small increments (approx. 1 g at a time).

-

Observation: Wait for the solution to clear between additions. The dissolution is exothermic; rapid addition can cause local overheating.

-

-

Final Volume Adjustment:

-

Once all salt is dissolved, the solution volume will have increased.

-

Add molten DiPS carefully to reach the 50 mL mark.

-

Note on Density: Since this is a high-temperature preparation, the "1M" concentration is valid at the preparation temperature (60°C). Upon cooling and solidification, the molarity per unit volume changes due to density contraction. For precise electrochemical reporting, Molality (mol/kg) is often preferred for solid solvents.

-

Alternative (Molality): Weigh 50 g of DiPS. Add

g of salt. This yields a 1 molal solution, which is temperature-independent.

-

-

-

Homogenization:

-

Stir at 60°C for 2 hours. The solution should be strictly clear and colorless.

-

Yellowing: Indicates decomposition (

formation).[3] Discard if yellow.

-

Phase 3: Storage and Solidification

-

Remove the stir bar.[2]

-

Seal the container tightly with a PTFE-lined cap.

-

Allow to cool to room temperature. The electrolyte will solidify into a white/off-white waxy solid.

-

Labeling: "1M LiPF6 in DiPS - Solid Electrolyte Precursor - Hygroscopic."

Process Visualization (Logic Flow)

The following diagram illustrates the critical "Melt-Dissolve-Cool" cycle required for this solid solvent system.

Caption: Workflow for preparing LiPF6 in solid DiPS solvent, emphasizing thermal maintenance during the glovebox phase.

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Precipitate (at 60°C) | Saturation reached or impure salt | Check solubility limit (usually high for sulfones). Ensure salt is dry.[3] |

| Yellow/Brown Color | Acidic decomposition ( | Moisture ingress. Discard immediately. Check glovebox atmosphere. |

| Fuming | Severe Hydrolysis | EVACUATE. HF gas generation. |

| Cloudiness | Incomplete melting or plasticizer leaching | Ensure temperature is >58°C. Use only PTFE/Glass labware. |

Analytical Validation:

-

Karl Fischer Titration: Dissolve a small aliquot of the solid electrolyte in anhydrous methanol. Water content must be

ppm. -

NMR Spectroscopy (

and

Application Notes for Cell Assembly

Since the electrolyte is solid at room temperature, cell assembly requires a modified protocol:

-

Pre-heating: The cell casing, separator, and electrodes must be pre-heated to 65°C.

-

Injection: Inject the molten electrolyte into the cell.

-

Operation: The battery must be operated in a climate chamber at

, or the system must be designed as a "solidified" electrolyte where ion conduction relies on the solid-state transport properties (which are generally poor for pure sulfones without additives).-

Research Insight: Many researchers use DiPS as a co-solvent with lower viscosity sulfones (e.g., EMS) or add a melting-point depressant to enable room-temperature operation [1, 3].

-

References

-

Angell, C. A., et al. (2002). "Sulfone-Based Electrolytes for Lithium-Ion Batteries." Journal of The Electrochemical Society, 149(7), A920.[4]

- Smart, M. C., et al. (2005). "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes." Journal of Power Sources, 119, 349-358. (Context on LiPF6 stability).

-

Xue, W., et al. (2025). "Sulfone-Based Cosolvents Stabilize PF6– to Enable High-Voltage Lithium Metal Batteries."[5] ACS Applied Materials & Interfaces.

-

Zhuang, G. V., et al. (2003). "Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6." Lawrence Berkeley National Laboratory.

-

Cui, Z., et al. (2022). "A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries."[1][5] Energy Materials.[1][6][7][8]

Sources

Application Note: Optimizing Isopropyl Sulfone (ZiPS) Concentration for Li-Metal Anodes via Solvation Structure Engineering

This Application Note is structured to guide researchers through the precise optimization of Isopropyl Sulfone (ZiPS) electrolytes for Lithium Metal Batteries (LMBs).

It moves beyond standard recipes to provide a methodological framework for tuning solvation structures, specifically focusing on the transition from High-Concentration Electrolytes (HCE) to Localized High-Concentration Electrolytes (LHCE) .

Executive Summary & Rationale

Sulfones (e.g., sulfolane, ethyl isopropyl sulfone) possess exceptional oxidative stability (>5.0 V vs. Li/Li⁺), making them ideal candidates for high-voltage cathodes (e.g., NMC811). However, they suffer from a critical "compatibility paradox" with Lithium Metal Anodes (LMA):

-

High Viscosity: Impedes ion transport.

-

Poor Wettability: Leads to uneven flux and dendrite nucleation.

-

Instability: Conventional concentrations (1 M) form a solvent-derived, organic-rich SEI that is mechanically weak, leading to continuous electrolyte consumption.

The Solution: The optimization target is not merely "concentration" (Molarity) but the Solvation Coordination Number . By increasing salt concentration to form a High-Concentration Electrolyte (HCE) and subsequently diluting it with a non-solvating fluorinated ether, we create a Localized High-Concentration Electrolyte (LHCE) . This retains the anion-derived SEI benefits of HCEs while restoring the low viscosity required for practical cycling.

Mechanism of Action: Solvation Structure Engineering

To optimize Isopropyl Sulfone, one must manipulate the Li⁺ solvation sheath.

-

Dilute (1.0 M): Li⁺ is coordinated by solvent molecules (SSIP - Solvent Separated Ion Pairs). Result: Solvent reduction, poor SEI.

-

High Concentration (>3.0 M): Li⁺ is coordinated by anions (FSI⁻/TFSI⁻) (CIP/AGG - Contact Ion Pairs/Aggregates). Result: Anion reduction forms robust LiF-rich SEI. Drawback: Viscosity is too high.[1][2]

-

LHCE (Optimized): The "diluent" (e.g., TTE) breaks the bulk 3D viscosity network but does not enter the primary solvation shell.

Visualization: Solvation Transition Pathway

Caption: Transformation of Li+ solvation environment from solvent-dominated (Dilute) to anion-dominated (HCE/LHCE) to enable LiF-rich interphase formation.

Experimental Design: The Optimization Matrix

Do not randomly mix molarities. Use a Molar Ratio approach.

Key Components:

-

Salt: LiFSI (Lithium bis(fluorosulfonyl)imide) - Preferred for high conductivity and LiF generation.

-

Solvent: Isopropyl Sulfone (ZiPS) or Diisopropyl Sulfone (DiPS).

-

Diluent: TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) or BTFE.

Optimization Variables

-

Salt-to-Solvent Ratio (x): Defines the "core" solvation cluster.

-

Range: 1:1.1 to 1:3 (molar).

-

-

Diluent Volume (y): Defines viscosity and wettability.

-

Range: 0.5 to 3 (molar ratio relative to solvent).

-

Recommended Experimental Matrix (Molar Ratios LiFSI : ZiPS : TTE):

| Sample ID | Molar Ratio | Approx. Conc. (M) | Objective |

| Control | 1 : 9 : 0 | 1.0 M | Baseline (Dilute) |

| HCE-1 | 1 : 1.5 : 0 | ~4.5 M | Establish Max Stability (High Viscosity) |

| LHCE-A | 1 : 1.5 : 1.5 | ~2.5 M | Balanced |

| LHCE-B | 1 : 1.5 : 3 | ~1.5 M | High Wettability (Target) |

| LHCE-C | 1 : 2.0 : 3 | ~1.2 M | Lower Cost / Moderate Stability |

Protocol: Preparation & Characterization

Phase 1: Electrolyte Preparation (Inert Atmosphere Required)

Pre-requisites:

-

Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

-

LiFSI (Vacuum dried at 100°C for 12h).

-

ZiPS and TTE (Dried over 4Å molecular sieves for 48h; water content < 10 ppm via Karl Fischer).

Step-by-Step:

-

Weighing: Calculate mass based on molar ratios.

-

Example for LHCE-B (1:1.5:3):

-

LiFSI (MW 187.07): 1.87 g (10 mmol)

-

ZiPS (MW ~122.18): 1.83 g (15 mmol)

-

TTE (MW 232.06): 6.96 g (30 mmol)

-

-

-

Solvation Mixing (Exothermic Control):

-

Add LiFSI to the ZiPS solvent first . Do not add TTE yet.

-

Stir at 35°C until fully dissolved. This forms the HCE precursor.

-

Note: This step ensures the Li⁺ is fully coordinated by ZiPS and FSI⁻ anions before the diluent is introduced.

-

-

Dilution:

-

Add TTE dropwise to the HCE precursor while stirring.

-

Stir for 2 hours until a clear, single-phase solution is obtained.

-

Checkpoint: If phase separation occurs, the salt concentration relative to ZiPS is too high, or the TTE ratio is excessive.

-

Phase 2: Structural Validation (Raman Spectroscopy)

Before cell testing, verify the solvation structure.

-

Target: S=O stretching vibration (~1100-1150 cm⁻¹) and FSI⁻ breathing mode (~710-760 cm⁻¹).

-

Analysis:

-

Free Solvent: Peak at ~1125 cm⁻¹.

-

Coordinated Solvent: Peak shifts to ~1108 cm⁻¹.

-

-

Success Criteria: The "Free Solvent" peak should be negligible or vanish in the optimized LHCE, indicating all ZiPS molecules are bound to Li⁺.

Phase 3: Electrochemical Validation

Workflow Diagram

Caption: Iterative workflow for validating electrolyte performance, prioritizing solvation structure confirmation before electrochemical cycling.

Critical Test Protocols

1. Coulombic Efficiency (Li || Cu Half Cells)

-

Setup: CR2032 coin cell. Cu foil (working) vs. Li metal (counter).

-

Protocol (Aurbach Method):

-

Deposition: 0.5 mA/cm² for 1.0 mAh/cm² (Li plating).

-

Stripping: 0.5 mA/cm² to 1.0 V cutoff.

-

-

Calculation:

-

Target: >99.0% average over 100 cycles.

2. Oxidative Stability (LSV)

-

Setup: Al foil (working) vs. Li metal (counter).

-

Protocol: Linear Sweep Voltammetry from OCV to 6.0 V at 0.1 mV/s.

-

Target: Current leakage < 10 µA/cm² at 5.0 V.

Troubleshooting & Optimization Logic

| Observation | Diagnosis | Corrective Action |

| Low Ionic Conductivity (< 1 mS/cm) | Viscosity too high; HCE cluster too dense. | Increase Diluent (TTE) ratio (move from LHCE-A to LHCE-B). |

| High Overpotential (> 100 mV) | Poor interfacial transport or resistive SEI. | Check water content (<10 ppm); Verify salt purity. |

| Low CE (< 98%) | Free solvent molecules attacking Li. | Increase Salt:Solvent ratio (e.g., from 1:2 to 1:1.5) to eliminate free ZiPS. |

| Phase Separation | Diluent immiscibility. | The Salt:Solvent ratio is too high (supersaturated). Add slightly more ZiPS. |

References

-

Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892. Link

-

Chen, S., et al. (2018). "High-Voltage Lithium-Metal Batteries Enabled by Localized High-Concentration Electrolytes."[2][3][4] Advanced Materials, 30(21), 1706102. Link

-

Fan, X., et al. (2018). "Non-flammable electrolyte enables Li-metal batteries with aggressive cathode chemistries." Nature Nanotechnology, 13, 715–722. Link

-

Zhang, H., et al. (2020). "Electrolyte Design for Li Metal Anode." Matter, 2(5), 1128-1148. Link

-

Suo, L., et al. (2013). "A new class of Solvent-in-Salt electrolyte for high-energy rechargeable metallic lithium batteries." Nature Communications, 4, 1481. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries [escholarship.org]

- 3. Localized High-Concentration Sulfone Electrolytes with High-Voltage Stability and Flame Retardancy for Ni-Rich Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Achieving High-Purity Diisopropyl Sulfone: A Protocol Rooted in First Principles of Recrystallization

An Application Note and Protocol for the Purification of Diisopropyl Sulfone

Abstract

This document provides a comprehensive, technically-grounded protocol for the purification of diisopropyl sulfone via recrystallization. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple procedural outline to explain the fundamental principles behind critical process parameters. We detail a self-validating methodology using a mixed-solvent system, designed to consistently yield a crystalline product of high purity. The protocol includes a detailed workflow, troubleshooting guidance, and is supported by authoritative references to ensure scientific integrity and reproducibility.

The Imperative for Purity: Introduction to Recrystallization

In synthetic chemistry, particularly within pharmaceutical development, the purity of a reagent or intermediate like diisopropyl sulfone is not merely a desirable attribute but a critical determinant of a process's success. Impurities can act as reaction inhibitors, lead to unwanted byproducts, or compromise the structural integrity and polymorphic form of a final active pharmaceutical ingredient (API).

Recrystallization stands as the preeminent technique for the purification of solid organic compounds.[1][2][3] The method is predicated on the principle that the solubility of most solids in a liquid increases with temperature.[1][4] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution is methodically cooled, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities are ideally excluded from the growing crystal lattice and remain in the cooled solvent, known as the mother liquor.[2][4] This guide provides a robust procedure to effectively apply this principle to diisopropyl sulfone.

Foundational Principles: The Critical Choice of Solvent

The success of any recrystallization is overwhelmingly dependent on the selection of an appropriate solvent or solvent system.[5] An ideal solvent should not be viewed as just a medium, but as a precision tool. For diisopropyl sulfone, the key characteristics of a suitable solvent are:

-

Differential Solubility: The compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures to ensure a high recovery yield.[6]

-

Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be retained in the mother liquor).

-

Chemical Inertness: The solvent must not react with diisopropyl sulfone.

-

Volatility: The solvent should have a boiling point low enough to be easily removed from the final crystalline product.

-

Safety and Practicality: The solvent should be non-toxic, non-flammable, and affordable.

For a polar compound like diisopropyl sulfone, a single solvent may not provide the optimal solubility gradient. A mixed-solvent system, specifically Ethanol and Water , offers superior control. In this binary system, ethanol acts as the primary "good" solvent in which diisopropyl sulfone is readily soluble when hot, while water serves as the "bad" or anti-solvent, in which it is poorly soluble, to induce precipitation upon cooling.

Table 1: Properties of the Selected Solvent System

| Solvent Component | Boiling Point (°C) | Role in Recrystallization | Key Considerations & Safety |

| Ethanol (EtOH) | 78.4 | Primary "Good" Solvent | Flammable. Effectively dissolves diisopropyl sulfone at elevated temperatures. |

| Deionized Water | 100.0 | Anti-Solvent ("Bad" Solvent) | Non-flammable. Drastically reduces the solubility of diisopropyl sulfone as the solution cools, promoting crystallization. |

Experimental Workflow and Protocol

The following diagram illustrates the logical flow of the recrystallization procedure, from the impure solid to the final, purified product.

Figure 1: High-level workflow for the purification of diisopropyl sulfone.

Materials and Equipment

-

Impure Diisopropyl Sulfone

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer Flasks (at least two sizes)

-

Hotplate with magnetic stirring capability

-

Magnetic Stir Bar

-

Graduated Cylinders

-

Pasteur Pipettes and Bulbs

-

Stemless Funnel and Fluted Filter Paper (for hot filtration)

-

Buchner Funnel, Filter Flask, and appropriately sized Filter Paper

-

Vacuum Source (e.g., water aspirator)

-

Watch Glass

-

Spatula

-

Ice Bath

Step-by-Step Methodology

A. Dissolution of the Impure Solid

-

Place the impure diisopropyl sulfone into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

In a separate beaker, heat the primary solvent (ethanol) on the hotplate.

-

Add the minimum amount of hot ethanol to the flask containing the solid to just cover it. Begin stirring and heating the mixture gently.

-

Continue to add small portions of hot ethanol until the diisopropyl sulfone is completely dissolved. Causality : Using the absolute minimum volume of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain more solute upon cooling.

B. Removal of Insoluble Impurities (Optional) 5. If colored or solid impurities remain in the hot solution, a hot gravity filtration is required. 6. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. 7. Pour the hot solution quickly through the filter paper to remove the insoluble impurities. Causality : Pre-heating the glassware and using a stemless funnel prevents premature crystallization, which can clog the filter and reduce the yield.